Lipophilicity Tuning: O-Ethyl vs. O-(tert-Butyl) Oxime Ethers
The O-ethyl oxime ether (target compound) exhibits an XLogP3-AA of 2.5, compared to 3.1 for the O-(tert-butyl) analog (CID 9692315), representing a ΔlogP of −0.6 units [1][2]. This places the target compound within the optimal CNS drug-like range (logP 1–3) according to Lipinski and CNS MPO guidelines, whereas the tert-butyl analog exceeds this threshold and trends toward higher non-specific binding and reduced aqueous solubility [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 |
| Comparator Or Baseline | O-(tert-butyl) analog (CID 9692315): XLogP3-AA = 3.1 |
| Quantified Difference | ΔlogP = −0.6 (target is 0.6 log units less lipophilic) |
| Conditions | Computed property; PubChem XLogP3 3.0 algorithm |
Why This Matters
For CNS-targeted programs or assays sensitive to non-specific binding, the O-ethyl analog offers a logP advantage of 0.6 units over the tert-butyl variant, directly influencing candidate selection for permeability-limited targets.
- [1] PubChem Compound Summary for CID 2768476, 1-cyclopropyl-1-(6-cyclopropyl-3-pyridinyl)-N-ethoxymethanimine. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 9692315, cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(tert-butyl)oxime. National Center for Biotechnology Information, 2025. View Source
